The compound falls under the broader category of benzimidazoles, which are bicyclic compounds featuring a fused benzene and imidazole ring. Benzimidazole derivatives have been extensively studied for their pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. The specific structure of 4-Bromo-6-(trifluoromethyl)-1H-benzimidazole-2-carboxylic acid enhances its reactivity and biological profile, making it a subject of interest in drug design and development.
The synthesis of 4-Bromo-6-(trifluoromethyl)-1H-benzimidazole-2-carboxylic acid can involve several methods, with one notable approach being the condensation of appropriate starting materials under controlled conditions. A common synthesis route includes:
Technical parameters such as reaction time, temperature, and solvent choice play crucial roles in determining the yield and purity of the final product .
The molecular formula for 4-Bromo-6-(trifluoromethyl)-1H-benzimidazole-2-carboxylic acid is , with a molecular weight of approximately 265.03 g/mol.
4-Bromo-6-(trifluoromethyl)-1H-benzimidazole-2-carboxylic acid can undergo various chemical reactions due to its functional groups:
These reactions are essential for modifying the compound to develop new derivatives with potentially enhanced biological activity .
The mechanism of action for compounds like 4-Bromo-6-(trifluoromethyl)-1H-benzimidazole-2-carboxylic acid often involves interactions at the molecular level with biological targets:
These properties are crucial for understanding how the compound behaves in different environments and its potential applications in pharmaceuticals.
4-Bromo-6-(trifluoromethyl)-1H-benzimidazole-2-carboxylic acid has several scientific applications:
Research continues to explore its full potential across these fields, emphasizing the importance of benzimidazole derivatives in modern science .
The design of pharmaceutically relevant compounds demands meticulous consideration of structural features that govern target binding, metabolic stability, and physicochemical properties. Within this paradigm, 4-Bromo-6-(trifluoromethyl)-1H-benzimidazole-2-carboxylic acid emerges as a structurally sophisticated scaffold engineered for multifunctional performance. Its architecture integrates a privileged benzimidazole core with strategically positioned substituents that collectively enhance its utility as a pharmacophore or synthetic intermediate. This section delineates the rational chemical principles underpinning its design and functionalization.
The benzimidazole nucleus represents a quintessential bioisostere of endogenous purine bases, enabling targeted interactions with biological macromolecules critical in disease pathways. This bicyclic heterocycle—comprising a fused benzene and imidazole ring—mimics the hydrogen-bonding patterns, π-electron density, and molecular geometry of purine nucleobases like adenine and guanine. This mimicry facilitates high-affinity binding within enzyme active sites and receptor domains evolved to recognize purine motifs, particularly those involving nucleotide processing or signal transduction [3] [6].
Notably, benzimidazole-based drugs exploit this bioisosteric relationship to achieve therapeutic effects across diverse pharmacological domains. For instance:
The inherent physicochemical robustness of benzimidazole further enhances its suitability as a scaffold. It exhibits exceptional thermal and chemical stability—withstanding harsh acidic/basic conditions and temperatures exceeding 270°C—ensuring synthetic versatility [6]. This resilience, combined with its amphoteric character (pKa ~5.6 for conjugate acid; ~12.8 for deprotonation), enables reversible protonation across physiological pH ranges, optimizing membrane permeability and solubility as needed [8].
Table 1: Core Physicochemical Properties of 4-Bromo-6-(trifluoromethyl)-1H-benzimidazole-2-carboxylic Acid
Property | Value | Significance |
---|---|---|
Molecular Formula | C₈H₄BrF₃N₂O₂* | Confirms elemental composition and molecular mass |
CAS Registry Number | 175135-14-5 | Unique identifier for chemical tracking |
Molecular Weight | 289.03 g/mol* | Impacts pharmacokinetics (distribution, diffusion) |
Benzimidazole pKa | ~5.6 (acidic), ~12.8 (basic) | Governs ionization state and solubility across biological pH |
Thermal Stability | >270°C (decomposition) | Ensures synthetic feasibility under rigorous conditions |
*Calculated from molecular formula C₈H₄BrF₃N₂O₂; core benzimidazole properties from [6] [8].
Strategic functionalization at the 4- and 6-positions of the benzimidazole scaffold introduces targeted electronic and steric perturbations that profoundly influence molecular recognition and reactivity. The 4-bromo substituent and 6-trifluoromethyl group act as synergistic modulators of the core’s behavior:
The bromine atom at C4 acts as a moderate π-electron-donating halogen via resonance (+R effect). This creates an electron-rich region adjacent to the electron-deficient -CF₃ zone, establishing an electronic gradient that can steer electrostatic interactions with target biomolecules [6].
Steric and Supramolecular Effects:
Table 2: Electronic and Steric Contributions of Key Substituents
Substituent | Position | Electronic Effect | Steric Effect | Biological Consequence |
---|---|---|---|---|
-Br | C4 | Moderate +R donor | Large vdW radius (1.85 Å) | Halogen bonding; blocks metabolism at C4/C5 |
-CF₃ | C6 | Strong -I acceptor (σₚ=0.54) | Compact bulk (~50 ų) | Enhanced lipophilicity; hydrophobic target binding |
-COOH | C2 | Strong -I/-M acceptor | Planar, H-bond donor/acceptor | Salt formation; bioconjugation; metal chelation |
The C2-carboxylic acid group transforms this benzimidazole derivative from a passive scaffold into a multifunctional synthon. Its strategic placement adjacent to the imidazole nitrogen creates a chelation-capable domain ideal for coordinating metal ions (e.g., Zn²⁺ in metalloenzymes) or forming charge-assisted hydrogen bonds [4] [5]. This carboxylic acid serves two primary roles in drug design:
Carbamate/carbonates: Reacting with chloroformates creates biodegradable linkers for antibody-drug conjugates (ADCs) or polymer-drug complexes [6].
Ionization and Salt Engineering:Deprotonation generates a resonance-stabilized anion delocalized across the imidazole ring. This anion readily forms crystalline salts with cationic counterions, improving solubility and bioavailability:
The acid’s impact is quantifiable via its SMILES string (OC(=O)c1nc2cc(C(F)(F)F)ccc2[nH]1) and InChIKey (UPXJWWRKIMKJCY-UHFFFAOYSA-N), which encode atomic connectivity and stereochemical features critical for computational docking or QSAR modeling [4] [5].
Table 3: Reactivity and Applications of the C2-Carboxylic Acid Handle
Reaction/Modification | Reagents/Conditions | Product Utility |
---|---|---|
Amide Formation | EDC/NHS, DCC, SOCl₂ + RNH₂ | Peptidomimetics; protease inhibitors; ADC linkers |
Esterification | ROH, H⁺ cat. or DIC/DMAP | Prodrugs (enhanced LogP; controlled hydrolysis) |
Carbamate Synthesis | ClCOOR' + Carboxylate | Biodegradable polymer conjugates |
Salt Formation | NaOH, KOH, or amines (R₃N) | Improved crystallinity; aqueous solubility |
Chelation | Zn²⁺, Cu²⁺, Fe²⁺ salts | Metalloenzyme inhibitors; radiopharmaceuticals |
CAS No.: 5287-45-6
CAS No.: 14476-25-6
CAS No.: 1349245-31-3
CAS No.: